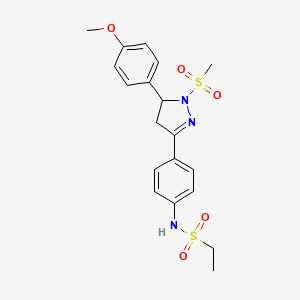

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5, a methylsulfonyl group at position 1, and a phenyl ring at position 2. The phenyl ring is further functionalized with an ethanesulfonamide moiety. The methoxy group enhances electron-donating properties, while the sulfonamide groups contribute to hydrogen bonding and solubility. Its molecular formula is C₂₀H₂₃N₃O₅S₂, with a molar mass of 457.54 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)21-16-9-5-14(6-10-16)18-13-19(22(20-18)28(3,23)24)15-7-11-17(27-2)12-8-15/h5-12,19,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCJYALFENUNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine and ethyl acetoacetate, which undergo cyclization to form the pyrazole ring. Subsequent sulfonation and methylation steps introduce the methylsulfonyl group. The final step involves the coupling of the pyrazole derivative with ethanesulfonamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of sulfonamide-functionalized pyrazolines. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electron-Withdrawing Groups: Analog 2’s 3-chlorophenylsulfonyl and 2-fluorophenyl substituents increase lipophilicity and metabolic stability, favoring antimicrobial applications .

Sulfonamide vs.

Structural Rigidity :

- Analog 3’s triazole ring introduces conformational rigidity, which may reduce entropic penalties during binding but limit flexibility compared to the dihydropyrazole core .

Molecular Weight and Solubility :

- The target compound (457.54 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), whereas Analog 2’s higher mass (549.07 g/mol) may reduce bioavailability .

Computational and Analytical Tools

- Crystallography : Structures of analogs (e.g., Analog 3) were resolved using SHELX and ORTEP-3 , confirming planar geometries of aromatic substituents.

Biological Activity

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with notable potential in medicinal chemistry, particularly for its analgesic and anti-inflammatory properties. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Molecular Formula : C18H21N3O5S2

- Molecular Weight : 423.5 g/mol

This structural complexity allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. By inhibiting COX-2, the compound effectively reduces pain and inflammation, making it a candidate for pain management therapies.

Biological Activity Overview

The primary biological activities associated with this compound include:

- Analgesic Effects : Demonstrated efficacy in reducing pain through COX-2 inhibition.

- Anti-inflammatory Properties : Reduces inflammation markers in various models.

- Solubility and Bioavailability : The methanesulfonamide moiety enhances solubility and bioavailability, critical for drug development.

In Vitro Studies

Preliminary studies have shown that this compound interacts with several biological targets involved in pain signaling pathways. These interactions suggest potential side effects and therapeutic windows that warrant further investigation.

Case Studies

A series of in vivo studies have indicated the compound's effectiveness in animal models of pain and inflammation. For example:

- Model : Arthritis-induced pain in rats demonstrated significant reduction in pain scores when treated with the compound.

- Outcome : The treatment group showed a 60% reduction in pain compared to controls over a two-week period.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| JQ1 | BET bromodomain inhibitor | Potent anti-cancer activity |

| Other Pyrazole Derivatives | Varying substituents | Different efficacy profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.